(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine hydrochloride
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Overview
Description
(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its unique structural features, which include a 2,5-dimethylphenyl group and a 2-methylpropan-1-amine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dimethylbenzaldehyde and (S)-2-methylpropan-1-amine.
Formation of Schiff Base: The 2,5-dimethylbenzaldehyde is reacted with (S)-2-methylpropan-1-amine under acidic conditions to form a Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Hydrochloride Salt Formation: The free amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Schiff base formation and reduction steps.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing advanced purification techniques such as crystallization and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the structure-activity relationships of amine-containing compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamine: A simple amine with stimulant properties.
2,5-Dimethoxyamphetamine: A psychoactive compound with structural similarities.
2,5-Dimethoxyphenethylamine: Another psychoactive compound with a similar aromatic structure.
Uniqueness
(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific chiral center and the presence of both 2,5-dimethylphenyl and 2-methylpropan-1-amine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1S)-1-(2,5-dimethylphenyl)-2-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-8(2)12(13)11-7-9(3)5-6-10(11)4;/h5-8,12H,13H2,1-4H3;1H/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHVYTDFGZGOAP-YDALLXLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@H](C(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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